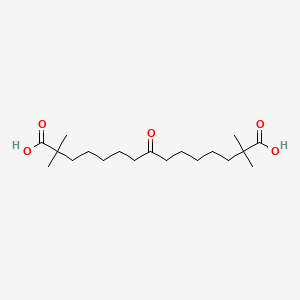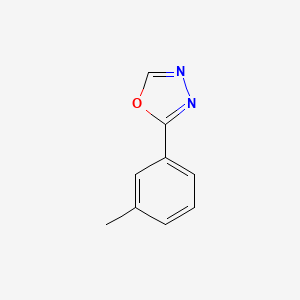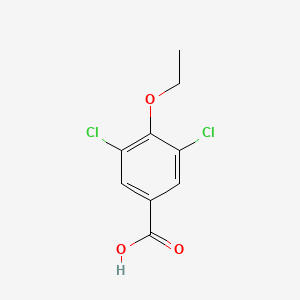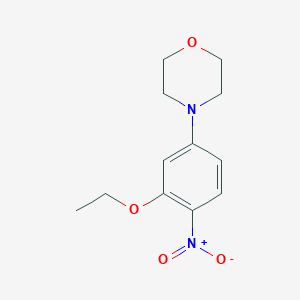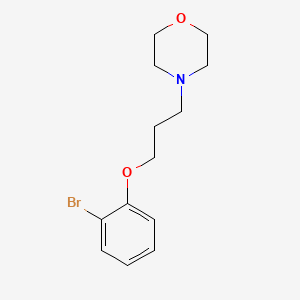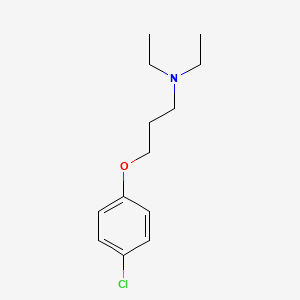
3-(4-chlorophenoxy)-N,N-diethylpropan-1-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “3-(4-chlorophenoxy)-N,N-diethylpropan-1-amine” has been reported. For instance, a method for the synthesis of rafoxanide, a halogenated salicylanilide used as an efficient anthelmintic in sheep and cattle, was synthesized in only three steps from readily available 4-chlorophenol with 74% overall yield .Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
A novel amino-functionalized polymer, utilizing 3-(trimethoxysilyl) propyl amine (TMSPA) as a precursor, was developed for headspace solid-phase microextraction (SPME) of chlorophenols from environmental samples, demonstrating a potential pathway for environmental monitoring and analysis of related compounds (Bagheri, Babanezhad, & Khalilian, 2008).
Synthetic Chemistry Developments
An improved palladium-catalyzed system for the synthesis of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines from less reactive substrates, including 2-chlorophenol, highlights advancements in catalytic synthesis techniques that could be applied to the synthesis or functionalization of compounds like "3-(4-chlorophenoxy)-N,N-diethylpropan-1-amine" (Feng et al., 2013).
Material Science and Polymer Research
Research on the synthesis and characterization of polymers and small molecules, such as the work on cationic complexes of the ‘3+1’ oxorhenium–thiolate family, illustrates the exploration of new materials with potential applications in catalysis, sensing, and more. This area of research may provide insights into the functionalization or applications of similar chlorophenoxy-based compounds (Maresca et al., 2000).
Biological Activity Studies
While explicit details on biological applications of "3-(4-chlorophenoxy)-N,N-diethylpropan-1-amine" were not identified, research into the synthesis and plant growth retardant activity of quaternary salts of ammonia from cinnamic acids, including derivatives with chlorophenyl groups, underscores the potential for agricultural and biological research applications of similar compounds (Sharma & Jagdeo, 2004).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle .
Mode of Action
It is known that Chlorphenesin, a similar compound, acts as a muscle relaxant by blocking nerve impulses (or pain sensations) that are sent to the brain .
Biochemical Pathways
Similar compounds like chlorphenesin are known to act in the cns, suggesting that it may influence neurotransmission or other cns-related pathways .
Pharmacokinetics
Chlorphenesin, a similar compound, is known to be rapidly and completely absorbed, metabolized in the liver, and 85% of a dose is excreted within 24 hours as the glucuronide metabolite .
Result of Action
Similar compounds like chlorphenesin are known to block nerve impulses in the cns, which can lead to muscle relaxation .
Propiedades
IUPAC Name |
3-(4-chlorophenoxy)-N,N-diethylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-3-15(4-2)10-5-11-16-13-8-6-12(14)7-9-13/h6-9H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTASLUMHTZXNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenoxy)-N,N-diethylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




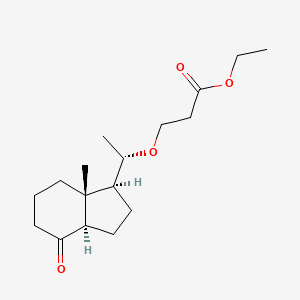
![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B3136274.png)
